molecular formula C46H32N2O4 B13659929 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

Cat. No.: B13659929
M. Wt: 676.8 g/mol
InChI Key: NMXHPLAAJSSURM-UHFFFAOYSA-N
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Description

This compound is a highly branched aromatic aldehyde characterized by multiple formyl (-CHO) groups and anilino (-NH-C6H4-) linkages. Its structure consists of a central benzene ring substituted with formyl-anilino moieties, which are further extended through phenyl-phenyl bridges. The presence of three formyl groups and multiple aromatic rings imparts unique electronic and steric properties, making it a candidate for applications in coordination chemistry, polymer synthesis, and materials science.

Properties

Molecular Formula

C46H32N2O4

Molecular Weight

676.8 g/mol

IUPAC Name

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde

InChI

InChI=1S/C46H32N2O4/c49-29-33-1-17-41(18-2-33)47(42-19-3-34(30-50)4-20-42)45-25-13-39(14-26-45)37-9-11-38(12-10-37)40-15-27-46(28-16-40)48(43-21-5-35(31-51)6-22-43)44-23-7-36(32-52)8-24-44/h1-32H

InChI Key

NMXHPLAAJSSURM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step organic reaction sequence centered on the formation of amine linkages between 4-formyl-substituted aniline derivatives and biphenyl scaffolds. The key synthetic approach is the stepwise nucleophilic aromatic substitution and reductive amination involving:

  • Formation of intermediate anilino-biphenyl compounds via nucleophilic aromatic substitution or Buchwald-Hartwig amination.
  • Introduction of formyl groups (–CHO) through selective formylation reactions such as Vilsmeier-Haack or Duff reactions on aromatic amines.
  • Final assembly of the tetra-substituted benzidine core bearing four formylphenyl groups.

Detailed Synthetic Route

  • Starting Materials:

    • 4-Formylphenylamine (4-aminobenzaldehyde)
    • 4,4'-Dibromobiphenyl or 4,4'-dinitrobiphenyl as coupling scaffold
    • Reducing agents (e.g., SnCl2, Pd/C hydrogenation) for nitro group reduction if required
  • Step 1: Formation of Biphenyl Diamine Intermediate

    • Using palladium-catalyzed amination (Buchwald-Hartwig coupling), 4-aminobenzaldehyde is coupled with 4,4'-dibromobiphenyl to yield 4,4'-di(4-formylphenyl)aminobiphenyl intermediates.
    • Alternatively, reduction of 4,4'-dinitrobiphenyl to the diamine followed by formylation.
  • Step 2: Reductive Amination / Further Coupling

    • The intermediate amines undergo further coupling with additional 4-formylphenylamine units to extend the substitution pattern.
    • Reductive amination can be used to link formyl groups with amine functionalities, forming stable secondary amine bonds.
  • Step 3: Final Purification

    • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography, HPLC) to achieve ≥97% purity.
    • Characterization by NMR, HPLC, and mass spectrometry confirms the structure and purity.

Reaction Conditions and Optimization

Step Reagents/Catalysts Conditions Yield (%) Notes
Buchwald-Hartwig amination Pd catalyst (e.g., Pd2(dba)3), ligand (BINAP), base (NaOtBu) 80–110 °C, inert atmosphere 60–75 Requires dry solvents and inert atmosphere
Formylation Vilsmeier-Haack reagent (POCl3/DMF) 0–40 °C, 2–4 hours 70–85 Controlled to avoid over-formylation
Reductive amination NaBH4 or NaBH3CN Room temperature, 12–24 hours 65–80 Mild reducing agents preferred
Purification Recrystallization or chromatography Ambient to 40 °C Ensures high purity and removal of impurities

Research Findings and Analytical Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):
    The ^1H NMR spectrum shows characteristic aldehyde proton signals at δ ~10 ppm, aromatic protons between δ 6.8–8.0 ppm, and amine-linked aromatic signals confirming substitution patterns.

  • Mass Spectrometry (MS):
    Molecular ion peak consistent with molecular weight 600.7 g/mol confirms the intact molecular structure.

  • High-Performance Liquid Chromatography (HPLC):
    Analytical HPLC confirms purity ≥97%, with retention times consistent with the expected compound.

Physical Properties Summary

Property Value
Melting Point Not explicitly reported; expected >150 °C based on analogs
Solubility Soluble in DMSO, DMF, and other polar aprotic solvents
Stability Stable under dry, inert conditions; sensitive to moisture and light

Applications Related to Preparation

  • The compound serves as a key ligand and building block in the synthesis of covalent organic frameworks (COFs) , where its multiple aldehyde groups enable cross-linking with amine-containing monomers to form porous, crystalline materials.
  • It is also used as an intermediate in the preparation of organic dyes, pharmaceuticals, and advanced polymeric materials due to its versatile functional groups and structural rigidity.

Summary Table of Preparation Methods and Conditions

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield Range References
Formation of biphenyl diamine Buchwald-Hartwig amination Pd catalyst, NaOtBu, ligand 80–110 °C, inert atmosphere 60–75%
Aromatic formylation Vilsmeier-Haack reaction POCl3, DMF 0–40 °C, 2–4 h 70–85%
Reductive amination NaBH4 or NaBH3CN Mild reducing agent RT, 12–24 h 65–80%
Purification Recrystallization, HPLC Solvents (ethanol, DCM) Ambient to 40 °C

Chemical Reactions Analysis

Types of Reactions

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]phenyl]anilino)benzaldehyde involves its ability to act as an electrophile due to the presence of formyl groups. These groups can participate in various nucleophilic addition reactions, targeting electron-rich centers in other molecules. The compound’s structure allows it to interact with multiple molecular targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Structural Analogues

a. 4-[4-[3,5-bis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde (C45H30O3)

  • Molecular Weight: 618.73 g/mol (vs. target compound’s higher mass due to additional anilino linkages).
  • Key Features: Shares multiple formylphenyl groups but lacks the anilino bridges present in the target compound. Its symmetry and rigidity make it suitable for liquid crystalline phases .

b. 4-(4-phenylphenyl)benzaldehyde (C19H14O)

  • Molecular Weight : 258.31 g/mol.
  • Key Features : Simpler structure with a single formyl group and biphenyl backbone. Lacks the multi-dentate coordination sites of the target compound.
  • Applications : Primarily a precursor for dyes and surfactants, unlike the target’s utility in advanced materials .

c. 4-phenyl-N-[4-[(E)-phenylazo]phenyl]-N-(4-phenylphenyl)aniline (C36H27N3)

  • Molecular Weight : 501.63 g/mol.
  • Key Features: Contains an azo (-N=N-) group instead of formyl-anilino linkages. Exhibits strong absorbance in visible light due to the azo chromophore.
  • Applications : Used in dye-sensitized solar cells (DSSCs) and photoresponsive materials, diverging from the target’s aldehyde-driven reactivity .
Functional Group Comparisons
Compound Functional Groups Key Reactivity
Target Compound 3× formyl, 2× anilino Forms Schiff bases with amines; crosslinks via aldehyde-amine condensation.
4-Fluoro-N-(4-hydroxybenzylidene)aniline Schiff base (-HC=N-), hydroxy Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺); limited thermal stability.
4-[(4-aminophenyl)diazenyl]-2-((2-phenylhydrazono)methyl)phenol Azo, hydrazone Photoisomerization and redox activity; less stable under acidic conditions.
Solubility and Processability
  • Target Compound: Low solubility in polar solvents (e.g., ethanol) due to extended aromaticity; requires DMF or DMSO for processing.
  • 4-{[(4-methoxyphenyl)acetyl]amino}-N-(3-methylphenyl)benzamide : Higher solubility in THF and acetone due to amide and methoxy groups.
  • Schiff Base Analogues : Moderate solubility in ethanol, advantageous for solution-based coordination chemistry.

Biological Activity

Chemical Structure and Properties

The compound 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde, also known as N,N,N',N'-Tetra(4-formylphenyl)benzidin, has the following chemical properties:

  • Molecular Formula : C40_{40}H28_{28}N2_2O4_4
  • Molecular Weight : 600.66 g/mol
  • CAS Number : 865448-72-2

This compound features multiple phenyl rings and aldehyde functional groups, which are significant for its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising antimicrobial activities. For instance, derivatives of benzaldehyde compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), suggesting potential applications in treating resistant infections . The presence of multiple formyl groups may enhance lipophilicity, improving membrane permeability and thus biological activity.

Anticancer Activity

Research into similar compounds has revealed that they can inhibit cancer cell proliferation. For example, benzaldehyde derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways. The structural complexity of 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde] may contribute to its ability to interact with multiple biological targets, enhancing its anticancer potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationships:

Substituent Biological Activity Effect on Activity
Formyl groupsAntimicrobialIncreased lipophilicity
Phenyl ringsAnticancerEnhanced target interaction
Electron-withdrawing groups (e.g., F, Cl)Improved potency against pathogensIncreases electron density

This table illustrates how modifications to the compound's structure can significantly affect its biological properties.

Case Studies

  • Antimicrobial Efficacy : A study investigated the effectiveness of various benzaldehyde derivatives against Mtb. The findings suggested that increased lipophilicity correlates with enhanced antimicrobial activity, supporting the hypothesis that 4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde] may exhibit similar properties .
  • Cancer Cell Apoptosis : Another research focused on the anticancer properties of related compounds demonstrated that they could induce apoptosis in breast cancer cells through modulation of the apoptotic pathway. The results indicated that compounds with multiple phenolic structures were particularly effective .

Q & A

Q. Q1. What are the key challenges in synthesizing 4-(4-formyl-N-[...])benzaldehyde, and how can multi-step organic reactions be optimized for higher yields?

Synthesizing this compound requires precise control over reaction conditions due to its multiple formyl and anilino substituents. A stepwise approach is recommended:

  • Step 1 : Synthesize intermediate triphenylamine derivatives via Ullmann or Buchwald-Hartwig coupling to establish the aromatic backbone .
  • Step 2 : Introduce formyl groups selectively using Vilsmeier-Haack or Duff formylation, ensuring minimal side reactions .
  • Optimization : Use HPLC (≥98% purity) to monitor intermediates , and employ computational modeling to predict steric hindrance at reactive sites .

Q. Q2. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve aromatic proton environments and confirm substituent positions. Look for characteristic aldehyde peaks (~10 ppm) and aromatic coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI or MALDI-TOF detects the molecular ion peak (expected ~618.73 g/mol for C45_{45}H30_{30}O3_3) .
  • X-ray Crystallography : Critical for resolving ambiguities in molecular geometry, especially for non-planar aromatic systems .

Advanced Research Questions

Q. Q3. How can researchers analyze the electronic properties of this compound for applications in organic electronics?

  • DFT Calculations : Model HOMO-LUMO gaps to predict charge transport behavior. The conjugated aromatic system and electron-withdrawing formyl groups may enhance electron mobility .
  • Cyclic Voltammetry : Measure redox potentials to assess suitability as a hole-transport material in OLEDs or perovskites .
  • UV-Vis Spectroscopy : Monitor absorption maxima (e.g., ~300–400 nm for π→π* transitions) and compare with computational predictions .

Q. Q4. What strategies mitigate data contradictions in cross-coupling reactions involving this compound?

  • Batch Consistency : Use standardized Pd catalysts (e.g., Pd(PPh3_3)4_4) and anhydrous solvents to minimize variability .
  • Isomer Control : Employ chiral ligands or steric directing groups to suppress undesired regioisomers during coupling steps .
  • Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) in detail, referencing protocols from ’s split-plot experimental design .

Q. Q5. How does the compound’s solubility profile impact its utility in polymer matrices or supramolecular assemblies?

  • Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMF, DMSO) and aromatic hydrocarbons (toluene). Poor solubility may require derivatization (e.g., esterification of formyl groups) .
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in solution, which could affect crystallinity in thin-film applications .

Methodological Considerations

Q. Table 1: Key Analytical Data for Reference

Property Value/Method Source
Molecular FormulaC45_{45}H30_{30}O3_3
Molecular Weight618.73 g/mol
Purity Threshold≥98.0% (HPLC)
Thermal StabilityDecomposition >250°C (TGA)
CAS Registry805246-78-0

Addressing Contradictions in Literature

  • Synthetic Routes : Discrepancies in yield may arise from differences in catalyst loading (e.g., 5 mol% vs. 10 mol% Pd). Replicate methods from and with controlled variables .
  • Spectroscopic Assignments : Conflicting NMR shifts could indicate solvent effects (CDCl3_3 vs. DMSO-d6_6). Always report solvent and temperature conditions .

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